2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
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Overview
Description
2-Phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydrobenzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one can be achieved through several synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific conditions, such as the use of solvents and optimization of reaction parameters like temperature and time.
Industrial Production Methods: In an industrial setting, the production of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one often involves multicomponent reactions. These methods are favored due to their efficiency and ability to produce high yields. The reactions are usually carried out under controlled conditions, with careful monitoring of the sequence of reagent addition and the choice of solvents .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the phenyl group and the benzimidazole core .
Common Reagents and Conditions: Common reagents used in the reactions of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like halides and amines . The conditions for these reactions vary, but they typically require specific temperatures and solvents to achieve optimal results.
Major Products: The major products formed from the reactions of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzimidazole derivatives with additional functional groups, while reduction reactions can produce more saturated compounds .
Scientific Research Applications
2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . In biology, it is used as a probe to study enzyme activity and protein interactions . The compound also finds applications in materials science, where it is used to develop new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparison with Similar Compounds
2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one can be compared with other similar compounds, such as 1,5,6,7-tetrahydro-4H-indol-4-ones and other benzimidazole derivatives . These compounds share structural similarities but differ in their reactivity and applications. For example, 1,5,6,7-tetrahydro-4H-indol-4-ones are known for their use in medicinal chemistry as indole mimetics . The unique structure of 2-phenyl-1,5,6,7-tetrahydro-4H-1,3-benzimidazol-4-one, with its phenyl group, provides distinct properties that make it valuable for specific applications .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-phenyl-1,5,6,7-tetrahydrobenzimidazol-4-one |
InChI |
InChI=1S/C13H12N2O/c16-11-8-4-7-10-12(11)15-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15) |
InChI Key |
VOPVGOUMSWJEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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